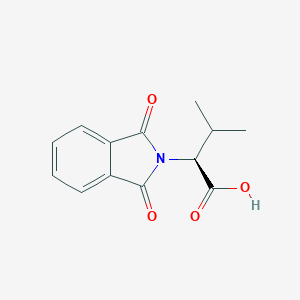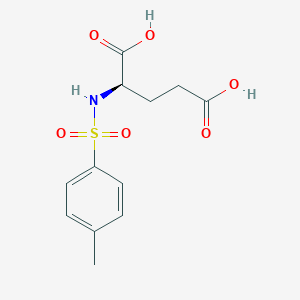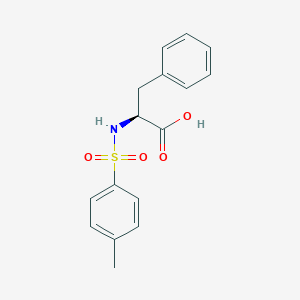
Pht-val-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pht-val-OH” is a chemical compound with the IUPAC name 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoic acid . It has a molecular weight of 247.25 and its InChI code is 1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18) .
Synthesis Analysis
The synthesis of PHTs involves the condensation of aromatic diamines and paraformaldehyde . A specific method for synthesizing PHT-VAL-OH from Phthalic anhydride and L-Valine has been mentioned .
Molecular Structure Analysis
The molecular formula of “Pht-val-OH” is C13H13NO4 . The average mass is 247.247 Da and the mono-isotopic mass is 247.084457 Da .
Physical And Chemical Properties Analysis
“Pht-val-OH” is a solid at room temperature . It has a storage temperature of 4°C .
Wissenschaftliche Forschungsanwendungen
Synthesis of Furanics
“Pht-val-OH” is used in the synthesis of furanics . Polyhexahydrotriazines (PHTs), prepared through the condensation of aromatic diamines and paraformaldehyde, are highly active, environmentally friendly thermosets . They have been realized as a potential material in the dehydration of biomass (glucose/fructose) to 5-hydroxymethylfurfural (HMF) at low temperatures .
Degradation of Thermosets
The sulfonic acid-derived PHT possesses both Brønsted base and acidic sites, which are helpful in the degradation of thermosets . This thermoset is degradable at high temperatures (> 80 °C) in the presence of an aqueous solution of glucose/fructose .
Alternative to Plastic Material
This thermoset material can be used as an alternative to plastic material, which is not degradable even thermally . It can be separated at lower temperatures (< 80 °C) with recyclability .
Conversion of Saccharides to Furan Derivatives
Their application has been demonstrated in the efficient conversion of saccharides to furan derivatives at low temperatures .
Peptide Self-Assembly in Nanomedicine
Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . They can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications .
Production of Biofuels and Fine Chemicals
The transformation of biomass to chemicals is an essential and crucial for the sustainability of the petrochemical industry . Furan derivatives (derived from biomass) play a significant role in the biofuel technology .
Safety and Hazards
The safety information for “Pht-val-OH” indicates that it is harmful . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Wirkmechanismus
Target of Action
Pht-val-OH, also known as Phthaloyl-L-Valine, is a chemical compound that plays a significant role in the synthesis of pharmaceutical products . It primarily interacts with other chemicals to form specific bonds, which are essential for the production of peptides .
Mode of Action
The mechanism of action of Pht-val-OH involves its ability to react with other chemicals and form specific bonds . These bonds are crucial for the synthesis of pharmaceutical products. Another field where Pht-val-OH is applicable is in the production of peptides .
Biochemical Pathways
It’s known that the compound plays a significant role in the synthesis of pharmaceutical products and peptides
Pharmacokinetics
The compound’s significant role in the synthesis of pharmaceutical products suggests that it may have notable pharmacokinetic properties
Result of Action
The result of Pht-val-OH’s action is the formation of specific bonds that are essential for the synthesis of pharmaceutical products and peptides . This suggests that the compound has a significant impact at the molecular level, contributing to the production of these substances.
Action Environment
Given its role in the synthesis of pharmaceutical products and peptides, it can be inferred that factors such as temperature, ph, and the presence of other chemicals could potentially influence its action
Eigenschaften
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-7(2)10(13(17)18)14-11(15)8-5-3-4-6-9(8)12(14)16/h3-7,10H,1-2H3,(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIPGCXIZVZSEC-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pht-val-OH | |
CAS RN |
6306-54-3 |
Source


|
| Record name | 6306-54-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22912 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzylsulfanyl-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B554621.png)












